molecular formula C7H14N2O3 B13507829 methyl 2-(3-amino-N-methylpropanamido)acetate

methyl 2-(3-amino-N-methylpropanamido)acetate

Cat. No.: B13507829
M. Wt: 174.20 g/mol
InChI Key: YKZZHGMZKDLRRR-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-N-methylpropanamido)acetate: is an organic compound with the molecular formula C7H15N2O3 It is a derivative of amino acids and esters, characterized by the presence of an amino group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-amino-N-methylpropanamido)acetate typically involves the reaction of methyl 2-bromoacetate with N-methyl-3-aminopropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-amino-N-methylpropanamido)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Methyl 2-(3-amino-N-methylpropanamido)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-N-methylpropanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-(3-chloro-N-methylpropanamido)acetate: Similar structure but with a chlorine atom instead of an amino group.

    Methyl 2-(3-hydroxy-N-methylpropanamido)acetate: Contains a hydroxyl group instead of an amino group.

Uniqueness: Methyl 2-(3-amino-N-methylpropanamido)acetate is unique due to the presence of both an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 2-[3-aminopropanoyl(methyl)amino]acetate

InChI

InChI=1S/C7H14N2O3/c1-9(5-7(11)12-2)6(10)3-4-8/h3-5,8H2,1-2H3

InChI Key

YKZZHGMZKDLRRR-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C(=O)CCN

Origin of Product

United States

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